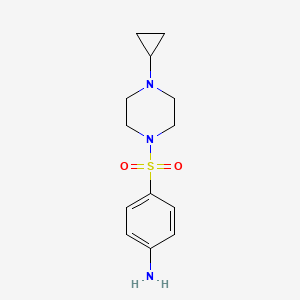
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is a chemical compound that features a piperazine ring substituted with a cyclopropyl group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzene ring.
Substitution: The compound can participate in substitution reactions, particularly at the benzene ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly for its piperazine moiety, which is a common structural feature in pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-1-piperazinyl)sulfonyl]benzenamine: Similar structure but with a methyl group instead of a cyclopropyl group.
4-[(4-Phenyl-1-piperazinyl)sulfonyl]benzenamine: Contains a phenyl group in place of the cyclopropyl group.
Uniqueness
4-[(4-Cyclopropyl-1-piperazinyl)sulfonyl]benzenamine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C13H19N3O2S/c14-11-1-5-13(6-2-11)19(17,18)16-9-7-15(8-10-16)12-3-4-12/h1-2,5-6,12H,3-4,7-10,14H2 |
InChI Key |
ULMCQGUXZGAKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

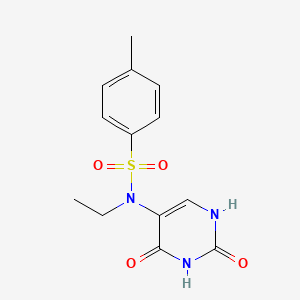
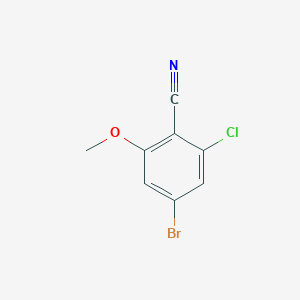
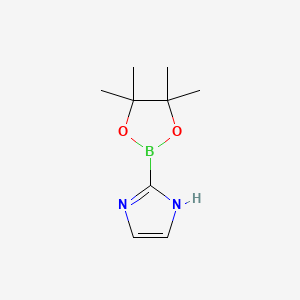
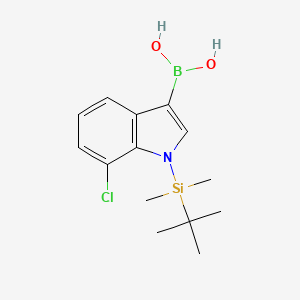
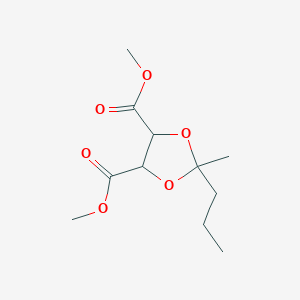
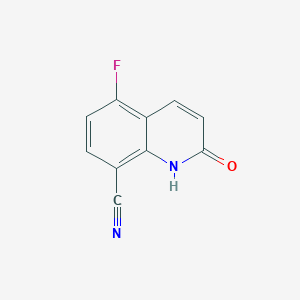

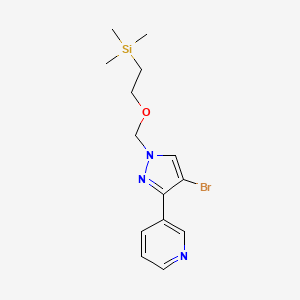
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

